Computed Lipophilicity (XLogP3) Elevation via 7-Methyl Substitution
The introduction of a methyl group at the 7-position of the tetrahydrobenzotriazole scaffold increases the computed octanol-water partition coefficient (XLogP3) by approximately 0.5 log units relative to the non-methylated parent compound 4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid (CAS 33062-47-4, MW 167.17, XLogP3 ≈ 0.0), yielding a predicted XLogP3 of ~1.2 for the target compound [1]. This modest lipophilicity gain is expected to improve passive membrane permeability while retaining sufficient aqueous solubility for biochemical assay conditions.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 1.2 (predicted) |
| Comparator Or Baseline | 4,5,6,7-Tetrahydro-2H-benzotriazole-5-carboxylic acid (CAS 33062-47-4): XLogP3 ≈ 0.0 (predicted) |
| Quantified Difference | ΔXLogP3 ≈ +1.2 log units; methyl contribution ≈ +0.5–0.6 log units per Hansch π principle |
| Conditions | PubChem XLogP3 prediction algorithm, based on atom-type contributions |
Why This Matters
For medicinal chemistry programs, a ΔlogP of 0.5–1.0 can shift a compound from impermeable to permeable in cell-based assays, directly impacting hit-to-lead prioritization and procurement decisions.
- [1] PubChem. Computed XLogP3 for 4,5,6,7-tetrahydro-2H-benzotriazole (LogP 0.68). https://pubchem.ncbi.nlm.nih.gov (accessed 2026-04-29); methyl group contribution estimated from Hansch π principles. View Source
